molecular formula C7H16ClNO B15124217 (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride CAS No. 1421253-06-6

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride

Cat. No.: B15124217
CAS No.: 1421253-06-6
M. Wt: 165.66 g/mol
InChI Key: KMVHXBYZLIKKMN-HHQFNNIRSA-N
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Description

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry and potential use in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride typically involves the diastereoselective synthesis of the piperidine ring. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the methoxy and methyl groups at the desired positions. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-4-Methoxy-2-methylpiperidine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the piperidine ring. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1421253-06-6

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(2R,4S)-4-methoxy-2-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

KMVHXBYZLIKKMN-HHQFNNIRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)OC.Cl

Canonical SMILES

CC1CC(CCN1)OC.Cl

Origin of Product

United States

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